1-p-tolyl-1H-pyrazol-4-ol
CAS No.: 77458-34-5
Cat. No.: VC13492728
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77458-34-5 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(4-methylphenyl)pyrazol-4-ol |
| Standard InChI | InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-10(13)6-11-12/h2-7,13H,1H3 |
| Standard InChI Key | YCNITVORPRPROS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)O |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of 1-p-tolyl-1H-pyrazol-4-ol is 1-(4-methylphenyl)pyrazol-4-ol, reflecting its substitution pattern: a p-tolyl group (4-methylphenyl) attached to the pyrazole ring at position 1 and a hydroxyl group at position 4. Its canonical SMILES representation is CC1=CC=C(C=C1)N2C=C(C=N2)O, illustrating the connectivity of the aromatic rings and functional groups. The compound’s structure is further defined by its InChI key YCNITVORPRPROS-UHFFFAOYSA-N, which uniquely identifies its stereochemical and constitutional features.
Table 1: Physicochemical Properties of 1-p-Tolyl-1H-pyrazol-4-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 174.20 g/mol | VulcanChem |
| CAS Number | 77458-34-5 | VulcanChem |
| Solubility | Data not explicitly reported | - |
| SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)O | VulcanChem |
The hydroxyl group at position 4 enhances the compound’s polarity, influencing its solubility in polar solvents and its ability to participate in hydrogen bonding. These properties are critical for its interactions in biological systems and chemical reactions.
Synthesis Methods
1-p-Tolyl-1H-pyrazol-4-ol is typically synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For example, reacting p-tolylhydrazine with a β-keto ester or diketone under acidic or basic conditions facilitates cyclization to form the pyrazole ring. Catalysts such as acetic acid or transition metals may be employed to optimize yield and selectivity. Industrial-scale production often utilizes one-pot multicomponent reactions to streamline synthesis and reduce costs.
A key challenge in its synthesis is controlling regioselectivity to ensure the hydroxyl group occupies the 4-position. Reaction conditions, including temperature and solvent choice, are carefully modulated to favor the desired product. Recent advancements in photoredox catalysis and flow chemistry have further improved the efficiency of these synthetic routes.
Biological Activities and Mechanisms
Pyrazole derivatives, including 1-p-tolyl-1H-pyrazol-4-ol, exhibit broad biological activities. The hydroxyl group and aromatic system enable interactions with enzymes, receptors, and nucleic acids, underpinning their pharmacological effects.
Antimicrobial and Anti-Inflammatory Properties
The compound demonstrates moderate antimicrobial activity against Gram-positive bacteria and fungi, likely through inhibition of cell wall synthesis or interference with microbial enzyme systems. Its anti-inflammatory effects are attributed to the suppression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, as observed in preclinical models.
Chemical Reactivity and Derivatives
The hydroxyl group at position 4 serves as a reactive site for chemical modifications, enabling the synthesis of diverse derivatives:
-
Alkylation/Acylation: The hydroxyl group can undergo alkylation or acylation to produce ethers or esters, altering the compound’s lipophilicity and bioavailability.
-
Oxidation: Controlled oxidation may yield ketone or carboxylic acid derivatives, though over-oxidation could degrade the pyrazole ring.
-
Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming complexes with potential catalytic or therapeutic applications.
Table 2: Biological Activities of Pyrazole Derivatives
Applications in Medicinal and Agrochemical Research
Medicinal Chemistry
1-p-Tolyl-1H-pyrazol-4-ol is a versatile scaffold for drug discovery. Its derivatives are explored as:
-
Anticancer Agents: Structural analogs targeting tubulin have shown efficacy in preclinical models, with potential for oral administration and reduced toxicity .
-
Antimicrobials: Modifications to the hydroxyl group or p-tolyl substituent could enhance activity against drug-resistant pathogens.
-
Anti-Inflammatory Drugs: COX-2 selective inhibitors derived from this compound may offer safer alternatives to non-steroidal anti-inflammatory drugs (NSAIDs).
Agrochemicals
In agriculture, pyrazole derivatives are investigated for their herbicidal, fungicidal, and insecticidal properties. The compound’s ability to disrupt pest enzyme systems or growth pathways makes it a promising candidate for eco-friendly pesticides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume